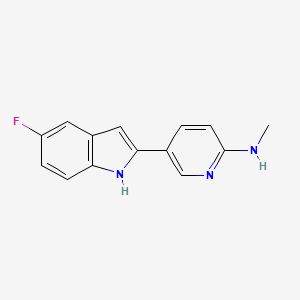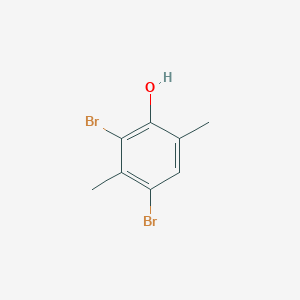
5-(5-fluoro-1H-indol-2-yl)-N-methylpyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-Fluoro-1H-indol-2-yl)-N-methylpyridin-2-amine is a synthetic compound that belongs to the class of fluorinated indole derivatives This compound is of interest due to its unique chemical structure, which combines a fluorinated indole moiety with a methylated pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-fluoro-1H-indol-2-yl)-N-methylpyridin-2-amine typically involves the following steps:
Formation of the Indole Ring: The indole ring is synthesized through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions.
Fluorination: The indole ring is then fluorinated using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Pyridine Ring Formation: The fluorinated indole is coupled with a pyridine derivative through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Methylation: The final step involves the methylation of the pyridine nitrogen using a methylating agent like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-(5-Fluoro-1H-indol-2-yl)-N-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of indole oxides.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives.
Applications De Recherche Scientifique
5-(5-Fluoro-1H-indol-2-yl)-N-methylpyridin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.
Biology: It is used in biochemical assays to study enzyme interactions and receptor binding.
Materials Science: The compound’s unique electronic properties make it a candidate for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Industry: It is investigated for its potential use as a building block in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-(5-fluoro-1H-indol-2-yl)-N-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated indole moiety can enhance binding affinity and specificity to these targets. The compound may modulate signaling pathways by acting as an agonist or antagonist, depending on the target and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluoroindole: A simpler fluorinated indole derivative with similar electronic properties.
N-Methylpyridin-2-amine: A methylated pyridine derivative without the indole moiety.
5-Fluoro-2-methylindole: A fluorinated indole with a methyl group at a different position.
Uniqueness
5-(5-Fluoro-1H-indol-2-yl)-N-methylpyridin-2-amine is unique due to its combined fluorinated indole and methylated pyridine structure. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
1053183-14-4 |
|---|---|
Formule moléculaire |
C14H12FN3 |
Poids moléculaire |
241.26 g/mol |
Nom IUPAC |
5-(5-fluoro-1H-indol-2-yl)-N-methylpyridin-2-amine |
InChI |
InChI=1S/C14H12FN3/c1-16-14-5-2-9(8-17-14)13-7-10-6-11(15)3-4-12(10)18-13/h2-8,18H,1H3,(H,16,17) |
Clé InChI |
VNLDZPGDHVKUHH-UHFFFAOYSA-N |
SMILES canonique |
CNC1=NC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propan-1,3-dioic acid, di[3-methylbutyl] ester](/img/structure/B13930441.png)


![2-Oxa-7-azaspiro[4.5]decan-1-one, 6-methyl-](/img/structure/B13930457.png)


![3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-ol](/img/structure/B13930492.png)


![N-(4-methoxyphenyl)-4-(6-(tetrahydro-2H-pyran-4-ylamino)imidazo[1,2-b]pyridazin-3-yl)benzamide](/img/structure/B13930505.png)

![2-(5-Bromo-2-thienyl)imidazo[1,2-a]pyridine](/img/structure/B13930529.png)


